molecular formula C21H16N4O4S B12409875 Dyrk1A/|A-synuclein-IN-2

Dyrk1A/|A-synuclein-IN-2

Número de catálogo: B12409875
Peso molecular: 420.4 g/mol
Clave InChI: FXJZDPPPJTZRJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dyrk1A/|A-synuclein-IN-2 is a dual inhibitor targeting both Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and alpha-synuclein aggregation. This compound has shown significant potential in neuroprotection and is being studied for its applications in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Métodos De Preparación

The synthesis of Dyrk1A/|A-synuclein-IN-2 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, ensuring high yield and purity of the final compound .

Análisis De Reacciones Químicas

Dyrk1A/|A-synuclein-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Aplicaciones Científicas De Investigación

Dyrk1A/|A-synuclein-IN-2 has a wide range of scientific research applications:

Mecanismo De Acción

Dyrk1A/|A-synuclein-IN-2 exerts its effects by inhibiting the activity of DYRK1A and preventing the aggregation of alpha-synuclein. DYRK1A is a kinase that phosphorylates various substrates, including proteins involved in cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, this compound modulates these cellular processes and reduces the pathological effects associated with DYRK1A overexpression . Additionally, by preventing alpha-synuclein aggregation, it reduces the formation of toxic protein aggregates that contribute to neurodegenerative diseases .

Comparación Con Compuestos Similares

Dyrk1A/|A-synuclein-IN-2 is unique in its dual inhibition of both DYRK1A and alpha-synuclein aggregation. Similar compounds include:

Compared to these compounds, this compound offers the advantage of targeting both DYRK1A and alpha-synuclein aggregation, making it a promising candidate for the treatment of neurodegenerative diseases .

Propiedades

Fórmula molecular

C21H16N4O4S

Peso molecular

420.4 g/mol

Nombre IUPAC

3-hydroxy-N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]benzamide

InChI

InChI=1S/C21H16N4O4S/c26-15-3-1-2-12(10-15)19(28)22-13-4-6-14(7-5-13)23-20(29)25-21-24-17-9-8-16(27)11-18(17)30-21/h1-11,26-27H,(H,22,28)(H2,23,24,25,29)

Clave InChI

FXJZDPPPJTZRJK-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.